molecular formula C6H9ClO2 B2386724 Methyl 2-chloro-3-methylbut-3-enoate CAS No. 286932-00-1

Methyl 2-chloro-3-methylbut-3-enoate

Cat. No. B2386724
CAS RN: 286932-00-1
M. Wt: 148.59
InChI Key: FZUVHZZZCYKCFI-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-methylbut-3-enoate” is an organic compound with the chemical formula C6H9ClO2 . It is a colorless liquid . The nitrogen atom in this compound has a nucleophilic character because it can donate electron density .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-3-methylbut-3-enoate” can be represented by the formula C6H9ClO2 . The InChI code for this compound is 1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-methylbut-3-enoate” has a molecular weight of 148.59 g/mol . It is a colorless liquid .

Scientific Research Applications

Chemical Transformations and Reactions

  • Allylic Halogenation : Methyl 3-methylbut-2-enoate undergoes allylic halogenation with N-Bromosuccinimide and other halogenating agents, forming a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoate (Ahmad, Gedye, & Nechvatal, 1968).

  • Tricyclic Product Formation : It reacts with ethyl diazoacetate in the presence of copper compounds, forming complex tricyclic adducts, which have been characterized by X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).

  • Catalyzed Addition Reactions : Methyl 1-alkylcycloprop-3-enoates show regioselective addition to phenol and 4-nitrophenol, leading to the formation of corresponding methyl Z- and E-4-phenoxy-3-alkylbut-3-enoates (Shapiro, Protopopova, & Nefedov, 1988).

  • Hydrogenation Catalysis : Chloro(5,10,15,20-tetraphenylporphyrinato)iron(III) catalyzes the hydrogenation of α,β-unsaturated esters, including methyl 2-methylbut-2-enoate, to saturated esters (Sakaki, Kojima, & Arai, 1994).

  • Cycloaddition Reactions : 2-diazopropane adds to methyl acrylate and its methyl-substituted analogues, forming methyl 1-pyrazoline-3-carboxylates (Andrews, Day, & McDonald, 1969).

  • Photochemical Bromination : Methyl (E)-2-methylbut-2-enoate undergoes bromination under light irradiation, leading to various products including 4-bromo-2-methylbut-2-en-4-olide (Ishii et al., 1985).

Physical and Chemical Properties

  • Thermochemical Measurements : Studies on the standard molar enthalpies of formation of alkyl 3-methylbut-2-enoates have been conducted using combustion calorimetry and vapor pressure measurements (Emel’yanenko et al., 2008).

  • Reaction with Aldehydes and Tributylchlorostannane : Methyl 3-bromomethylbut-3-enoate, a related compound, reacts with aldehydes and tributylchlorostannane in the presence of zinc, forming δ-hydroxy-β-methylidenecarboxylic acid esters (Mineeva & Kulinkovich, 2008).

Application in Synthesis and Catalysis

  • Use in Biodiesel Production : Organotin (IV) Complexes, potentially including methyl 2-chloro-3-methylbut-3-enoate derivatives, are explored as catalysts for biodiesel formation (Zubair et al., 2019).

  • Catalytic Transformations for Industrial Applications : Methyl vinyl glycolate, a related compound, is utilized for various catalytic transformations, demonstrating the potential of such esters in industrial applications (Sølvhøj, Taarning, & Madsen, 2016).

  • Synthesis of Chiral Active Pharmaceutical Ingredients : Methyl 2-chloro-3-methylbut-3-enoate derivatives are used in the preparation of key intermediates for chiral drugs (Brenna et al., 2012).

  • Potential Antimicrobial Agents : Novel methyl esters have been synthesized and studied for their potential antimicrobial activity and as inhibitors of penicillin-binding protein (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

  • Computational Studies on Elimination Kinetics : Gas-phase elimination kinetics and isomerization of chloro-methylbut-ene compounds have been examined, aiding in understanding reaction mechanisms relevant to methyl 2-chloro-3-methylbut-3-enoate (Lezama et al., 2012).

properties

IUPAC Name

methyl 2-chloro-3-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUVHZZZCYKCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346312
Record name Methyl 2-chloro-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-methylbut-3-enoate

CAS RN

286932-00-1
Record name Methyl 2-chloro-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-3-methylbut-3-enoate
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